molecular formula C15H13NO5 B2673594 [4-(Benzyloxy)-2-nitrophenyl]acetic acid CAS No. 6860-79-3

[4-(Benzyloxy)-2-nitrophenyl]acetic acid

Cat. No.: B2673594
CAS No.: 6860-79-3
M. Wt: 287.271
InChI Key: YSHZOMZYJKKMSM-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-2-nitrophenyl]acetic acid (C₁₅H₁₃NO₅, MW 287.27 g/mol) is a nitroaromatic compound featuring a benzyloxy group at the para-position and a nitro group at the ortho-position relative to the acetic acid side chain. This compound is structurally tailored for applications in medicinal chemistry and materials science, where its substituents enable specific binding or photochemical properties .

Properties

IUPAC Name

2-(2-nitro-4-phenylmethoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-15(18)8-12-6-7-13(9-14(12)16(19)20)21-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHZOMZYJKKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxy)-2-nitrophenyl]acetic acid typically involves the nitration of [4-(Benzyloxy)phenyl]acetic acid. The nitration process introduces a nitro group at the 2-position of the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, under controlled temperature conditions to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in [4-(Benzyloxy)-2-nitrophenyl]acetic acid undergoes reduction to form amine derivatives, a critical reaction for synthesizing bioactive intermediates.

Key Findings :

  • Catalytic Hydrogenation : Reduction using H₂/Pd-C in ethanol converts the nitro group to an amine, yielding [4-(benzyloxy)-2-aminophenyl]acetic acid .

  • Selectivity : The benzyloxy group remains intact under mild hydrogenation conditions (25°C, 1 atm H₂).

Reaction Table :

Reaction TypeReagents/ConditionsProductYield
Nitro to amine reductionH₂ (1 atm), Pd/C, ethanol, 25°C, 6 hr[4-(Benzyloxy)-2-aminophenyl]acetic acid85-90%

Esterification and Amidation

The carboxylic acid group (-COOH) participates in esterification and amidation reactions, enhancing solubility or enabling further functionalization.

Key Findings :

  • Methyl Ester Formation : Reacting with methanol/H₂SO₄ produces the methyl ester derivative, useful for spectroscopic characterization .

  • Amide Synthesis : Coupling with amines (e.g., benzylamine) via EDCl/HOBt yields amide derivatives with potential pharmacological activity .

Reaction Table :

Reaction TypeReagents/ConditionsProductApplication
EsterificationMeOH, H₂SO₄, reflux, 4 hrMethyl [4-(benzyloxy)-2-nitrophenyl]acetateIntermediate for NMR/MS
Amide CouplingEDCl, HOBt, DMF, benzylamine, RT, 12 hr[4-(Benzyloxy)-2-nitrophenyl]acetamideAnticancer agent precursor

Nucleophilic Aromatic Substitution

The electron-deficient nitrophenyl ring facilitates nucleophilic substitution at the ortho and para positions relative to the nitro group.

Key Findings :

  • Benzyloxy Displacement : Heating with NaOH in DMSO replaces the benzyloxy group with hydroxyl, forming [4-hydroxy-2-nitrophenyl]acetic acid .

  • Halogenation : Reaction with PCl₅ substitutes the hydroxyl group (from in-situ hydrolysis) with chlorine, yielding chlorinated derivatives .

Reaction Table :

Reaction TypeReagents/ConditionsProductNotes
Benzyloxy hydrolysisNaOH (2M), DMSO, 80°C, 3 hr[4-Hydroxy-2-nitrophenyl]acetic acidRequires anhydrous conditions
ChlorinationPCl₅, toluene, reflux, 2 hr[4-Chloro-2-nitrophenyl]acetic acidSide product: HCl gas

Stability and Side Reactions

  • Thermal Decomposition : Above 200°C, decarboxylation occurs, forming 4-(benzyloxy)-2-nitrotoluene .

  • Photoreactivity : UV exposure induces nitro group rearrangement, generating trace amounts of nitrophenolic byproducts .

Scientific Research Applications

Pharmaceutical Development

[4-(Benzyloxy)-2-nitrophenyl]acetic acid has been explored as a precursor in the synthesis of selective estrogen receptor modulators (SERMs). For instance, it plays a role in the preparation of bazedoxifene, which is used in treating postmenopausal osteoporosis. The synthesis involves complex reactions where this compound serves as an intermediate, facilitating the formation of biologically active derivatives .

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds have been evaluated for their ability to modulate pathways involved in inflammation and oxidative stress, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Research

Studies have shown that certain derivatives can inhibit enzymes associated with neurodegenerative diseases. For example, compounds derived from this compound have been tested for their effects on monoamine oxidase (MAO) activity, which is relevant in the context of Parkinson's disease and depression .

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, highlighting its role in developing chemotherapeutic agents that target specific cancer pathways .

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-2-nitrophenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The benzyloxy group can enhance the compound’s binding affinity to target sites, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares [4-(Benzyloxy)-2-nitrophenyl]acetic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₅H₁₃NO₅ 287.27 4-benzyloxy, 2-nitro, acetic acid High lipophilicity, electron-deficient aromatic ring
4-Benzyloxyphenylacetic acid () C₁₅H₁₄O₃ 242.27 4-benzyloxy, acetic acid Lacks nitro group; reduced reactivity
2-(4-Nitrophenyl)butyric acid () C₁₀H₁₁NO₄ 209.20 4-nitro, butyric acid Longer aliphatic chain; no benzyloxy
2-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)acetic acid () C₁₆H₁₅NO₇ 333.30 4-benzyloxy, 5-methoxy, 2-nitro, acetic acid Methoxy enhances solubility; steric hindrance
Benzyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate () C₁₆H₁₅NO₇S₂ 397.42 Methylsulfonyl, sulfinyl, benzyl ester High polarity; ester functionalization

Key Observations :

  • Lipophilicity: The benzyloxy group in the target compound increases logP compared to non-benzylated analogs (e.g., 4-nitrophenylacetic acid derivatives) .
  • Electronic Effects : The nitro group at the ortho-position deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to para-nitro isomers .
  • Solubility : Methoxy or sulfonyl substituents (e.g., ) improve aqueous solubility but may reduce membrane permeability .
Stability and Reactivity
  • Acid/Base Stability : The acetic acid moiety confers pH-dependent solubility, with deprotonation occurring at ~pH 4.5 (estimated pKa similar to phenylacetic acid, ~4.3) .
  • Nitro Group Reactivity : Susceptible to reduction (e.g., catalytic hydrogenation) to form amine derivatives, a pathway utilized in prodrug activation .

Biological Activity

[4-(Benzyloxy)-2-nitrophenyl]acetic acid, with the chemical structure characterized by a benzyloxy group and a nitrophenyl moiety, has garnered interest in medicinal chemistry for its potential biological activities. This compound is primarily studied for its effects on various biological systems, including anti-inflammatory, antimicrobial, and neuroprotective properties.

  • Molecular Formula : C15H15NO4
  • CAS Number : 6860-79-3
  • Molecular Weight : 273.29 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown promising activity against Mycobacterium tuberculosis, with IC50 values less than 1 µg/mL in vitro tests . This suggests that modifications to the core structure can enhance its efficacy against resistant strains.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A study evaluated its influence on microglial activation, revealing that it could suppress the production of neurotoxic factors in a lipopolysaccharide (LPS)-induced model of inflammation. The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in neurodegenerative diseases .

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects. In models of Alzheimer's disease, it was found to inhibit the production of amyloid-beta (Aβ) aggregates, which are implicated in the pathogenesis of the disease. This inhibition was linked to a reduction in oxidative stress and inflammatory responses, highlighting its potential role in therapeutic strategies against neurodegeneration .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of benzyloxy-substituted phenols with nitroacetic acid derivatives under controlled conditions. The structural modifications significantly influence biological activity, particularly regarding potency and selectivity towards specific biological targets.

CompoundSynthesis MethodBiological ActivityIC50/EC50 Values
This compoundReaction with nitroacetic acidAntimicrobial< 1 µg/mL
Benzimidazole derivativesNucleophilic substitutionNeuroprotectiveEC50 = 244 nM
Curcumin analoguesStructural modificationAnti-inflammatoryVaries

Case Studies

  • Antimicrobial Efficacy : A series of derivatives based on this compound were tested against various bacterial strains. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotection in Alzheimer's Models : In vitro studies using mouse microglial cell lines showed that treatment with this compound reduced the expression of pro-inflammatory cytokines and markers associated with neurotoxicity, suggesting a protective mechanism against neurodegeneration .

Q & A

Basic Question: What are the standard synthetic routes for preparing [4-(Benzyloxy)-2-nitrophenyl]acetic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves benzyl protection of phenolic hydroxyl groups followed by nitration and acetic acid side-chain introduction. For example, benzyloxy intermediates (e.g., 4-(benzyloxy)aniline) can undergo Friedel-Crafts acylation or nucleophilic substitution with bromoacetic acid derivatives . Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (controlled nitration at 0–5°C to avoid over-nitration), and catalysts (e.g., K₂CO₃ for deprotonation) critically affect yield. Optimization via Design of Experiments (DoE) is recommended to balance competing side reactions .

Advanced Question: How can researchers resolve contradictory data between spectroscopic methods (e.g., NMR vs. MS) when characterizing this compound?

Answer:
Discrepancies often arise from isotopic patterns (MS) vs. proton coupling (NMR). For instance, the benzyloxy group’s ortho-nitro substituent may cause unexpected splitting in ¹H NMR due to restricted rotation, while MS may show fragmentation peaks misassigned as impurities. Cross-validation using high-resolution MS (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) can clarify structural ambiguities. Computational tools like ACD/Labs or MestReNova can simulate spectra for comparison .

Basic Question: What analytical methods are recommended for assessing the purity of this compound?

Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using internal standards like DNSAH-13C6 or AOZ-d4 for quantification . Purity thresholds ≥95% are typical for research-grade material. Complementary techniques include:

  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress.
  • Melting Point : Consistency with literature values (if available) confirms crystallinity.
  • Elemental Analysis : Validates C, H, N, O composition .

Advanced Question: How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

Answer:
Perform accelerated stability studies:

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., nitro group reduction or benzyl cleavage).

Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life. Storage in amber vials at –20°C under inert atmosphere (N₂) is advised to prevent hydrolysis and photodegradation .

Basic Question: What spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR : Identify benzyloxy (δ 4.9–5.1 ppm, singlet), nitro group proximity effects (deshielding of adjacent protons), and acetic acid protons (δ 3.5–3.7 ppm).
  • IR Spectroscopy : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M–H]⁻ and fragmentation patterns .

Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound in synthetic pathways?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict sites for electrophilic/nucleophilic attack. For example:

  • The nitro group’s electron-withdrawing effect directs substitution at the para position of the benzene ring.
  • Molecular docking (AutoDock Vina) can simulate interactions with biological targets, guiding structure-activity relationship (SAR) studies .

Advanced Question: How to address conflicting literature reports on the biological activity of nitroaromatic compounds like this compound?

Answer:
Systematically evaluate assay conditions:

  • Cell Lines : Differences in permeability (e.g., HeLa vs. HEK293) may skew IC₅₀ values.
  • Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolite Interference : LC-MS/MS can detect nitroreductase-mediated byproducts in cellular assays.
    Cross-reference with structurally analogous compounds (e.g., 4-hydroxybenzeneacetic acid derivatives) to identify trends .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal.
  • Storage : Inert atmosphere and desiccants to prevent moisture-induced degradation .

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